molecular formula C8H12N2O4S B2969858 3-(3,5-dimethyl-1,1-dioxido-2H-1,2,6-thiadiazin-4-yl)propanoic acid CAS No. 871548-26-4

3-(3,5-dimethyl-1,1-dioxido-2H-1,2,6-thiadiazin-4-yl)propanoic acid

Cat. No.: B2969858
CAS No.: 871548-26-4
M. Wt: 232.25
InChI Key: HPWIJDMLPLRDLN-UHFFFAOYSA-N
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Description

3-(3,5-Dimethyl-1,1-dioxido-2H-1,2,6-thiadiazin-4-yl)propanoic acid is a chemical compound with a complex structure that includes a thiadiazin ring and a propanoic acid moiety

Mechanism of Action

Target of Action

Similar compounds have been reported to target enzymes like β-site amyloid precursor protein cleaving enzyme 1 (bace1) .

Mode of Action

It’s worth noting that the thiadiazine ring in the compound is essentially orthogonal to the plane passing through the aromatic ring . This structural feature might influence its interaction with its targets.

Biochemical Pathways

Similar compounds have been reported to possess antiparasitic, antiprotozoal, anti-hiv-1 activity, and they also act as bronchodilators . These activities suggest that the compound might affect multiple biochemical pathways.

Result of Action

Given its potential antiparasitic, antiprotozoal, and anti-hiv-1 activities , it can be inferred that the compound might have a significant impact at the molecular and cellular levels.

Preparation Methods

Synthetic Routes and Reaction Conditions: . Common synthetic routes may include:

  • Condensation reactions: to form the thiadiazin ring.

  • Oxidation reactions: to introduce the dioxido group.

  • Esterification reactions: to attach the propanoic acid moiety.

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents may be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 3-(3,5-dimethyl-1,1-dioxido-2H-1,2,6-thiadiazin-4-yl)propanoic acid can undergo various chemical reactions, including:

  • Oxidation: Conversion of functional groups to more oxidized forms.

  • Reduction: Reduction of functional groups to more reduced forms.

  • Substitution: Replacement of one functional group with another.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

  • Substitution: Various nucleophiles and electrophiles can be used depending on the specific substitution reaction.

Major Products Formed: The major products formed from these reactions can vary widely but may include oxidized or reduced derivatives of the compound, as well as substituted analogs.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 3-(3,5-dimethyl-1,1-dioxido-2H-1,2,6-thiadiazin-4-yl)propanoic acid may be used to study enzyme inhibition or as a probe to investigate biological pathways.

Medicine: Potential medical applications include the development of new pharmaceuticals. The compound's ability to interact with specific molecular targets may make it useful in drug design and development.

Industry: In industry, this compound could be used in the production of specialty chemicals, agrochemicals, or materials with unique properties.

Comparison with Similar Compounds

  • 2-(3,5-dimethyl-1,1-dioxido-2H-1lambda6,2,6-thiadiazin-4-yl)acetic acid: A structurally related compound with a similar thiadiazin ring but a different acid moiety.

  • N-Valine-2-(3,5-dimethyl-1,1-dioxido-2H-1,2,6-thiadiazin-4-yl)benzamide: Another related compound with additional functional groups.

Uniqueness: 3-(3,5-dimethyl-1,1-dioxido-2H-1,2,6-thiadiazin-4-yl)propanoic acid is unique due to its specific combination of the thiadiazin ring and the propanoic acid group, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

3-(3,5-dimethyl-1,1-dioxo-2H-1,2,6-thiadiazin-4-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O4S/c1-5-7(3-4-8(11)12)6(2)10-15(13,14)9-5/h9H,3-4H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPWIJDMLPLRDLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NS(=O)(=O)N1)C)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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